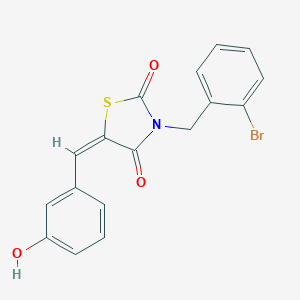![molecular formula C22H21N3O2 B305867 (5E)-5-[(1-ethyl-1H-indol-3-yl)methylidene]-3-(4-methylbenzyl)imidazolidine-2,4-dione](/img/structure/B305867.png)
(5E)-5-[(1-ethyl-1H-indol-3-yl)methylidene]-3-(4-methylbenzyl)imidazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5E)-5-[(1-ethyl-1H-indol-3-yl)methylidene]-3-(4-methylbenzyl)imidazolidine-2,4-dione is a compound that has gained attention in scientific research due to its potential use in various applications.
Wirkmechanismus
The mechanism of action of (5E)-5-[(1-ethyl-1H-indol-3-yl)methylidene]-3-(4-methylbenzyl)imidazolidine-2,4-dione is not fully understood. However, it is believed that the compound works by inhibiting the growth of cancer cells and inducing apoptosis (programmed cell death) in these cells.
Biochemical and Physiological Effects:
Studies have shown that (5E)-5-[(1-ethyl-1H-indol-3-yl)methylidene]-3-(4-methylbenzyl)imidazolidine-2,4-dione has a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis in these cells, and reduce the size of tumors. Additionally, the compound has been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (5E)-5-[(1-ethyl-1H-indol-3-yl)methylidene]-3-(4-methylbenzyl)imidazolidine-2,4-dione in lab experiments is its potential use in cancer treatment. However, there are also some limitations to using this compound in lab experiments. For example, the compound is not very soluble in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on (5E)-5-[(1-ethyl-1H-indol-3-yl)methylidene]-3-(4-methylbenzyl)imidazolidine-2,4-dione. One area of research is in the development of new cancer treatments based on this compound. Additionally, researchers may explore the potential use of this compound in other areas, such as anti-inflammatory and antioxidant therapies. Finally, future research may focus on improving the solubility of this compound in water, which would make it easier to work with in lab experiments.
Synthesemethoden
The synthesis of (5E)-5-[(1-ethyl-1H-indol-3-yl)methylidene]-3-(4-methylbenzyl)imidazolidine-2,4-dione involves the reaction of 1-ethyl-1H-indole-3-carbaldehyde with 4-methylbenzylamine in the presence of an acid catalyst. The resulting product is then treated with phosgene to form the imidazolidine-2,4-dione ring.
Wissenschaftliche Forschungsanwendungen
(5E)-5-[(1-ethyl-1H-indol-3-yl)methylidene]-3-(4-methylbenzyl)imidazolidine-2,4-dione has been studied for its potential use in various scientific research applications. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that this compound has anti-cancer properties, and it may be effective in the treatment of various types of cancer.
Eigenschaften
Produktname |
(5E)-5-[(1-ethyl-1H-indol-3-yl)methylidene]-3-(4-methylbenzyl)imidazolidine-2,4-dione |
|---|---|
Molekularformel |
C22H21N3O2 |
Molekulargewicht |
359.4 g/mol |
IUPAC-Name |
(5E)-5-[(1-ethylindol-3-yl)methylidene]-3-[(4-methylphenyl)methyl]imidazolidine-2,4-dione |
InChI |
InChI=1S/C22H21N3O2/c1-3-24-14-17(18-6-4-5-7-20(18)24)12-19-21(26)25(22(27)23-19)13-16-10-8-15(2)9-11-16/h4-12,14H,3,13H2,1-2H3,(H,23,27)/b19-12+ |
InChI-Schlüssel |
IKOOVYSHKYEDJQ-XDHOZWIPSA-N |
Isomerische SMILES |
CCN1C=C(C2=CC=CC=C21)/C=C/3\C(=O)N(C(=O)N3)CC4=CC=C(C=C4)C |
SMILES |
CCN1C=C(C2=CC=CC=C21)C=C3C(=O)N(C(=O)N3)CC4=CC=C(C=C4)C |
Kanonische SMILES |
CCN1C=C(C2=CC=CC=C21)C=C3C(=O)N(C(=O)N3)CC4=CC=C(C=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl {5-[4-({3-nitro-2-pyridinyl}oxy)-3-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B305787.png)
![ethyl [(5E)-5-(3-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B305788.png)
![Ethyl {5-[4-({3-nitro-2-pyridinyl}oxy)-3-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B305789.png)
![Isopropyl [5-(1-naphthylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B305791.png)
![3-(2-Chlorobenzyl)-5-[(6-methyl-2-pyridinyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B305794.png)

![2-Chloro-4-(5-{[3-(2-cyanobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B305796.png)
![2-Chloro-5-(5-{[3-(2-cyanobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B305798.png)

![N-(3-chlorophenyl)-2-{(5E)-5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide](/img/structure/B305802.png)
![N-(4-ethoxyphenyl)-2-[5-(3-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B305803.png)
![2-Cyano-3-{5-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-2-furyl}acrylamide](/img/structure/B305804.png)
![2-cyano-3-{5-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-2-furyl}-N-phenylacrylamide](/img/structure/B305806.png)